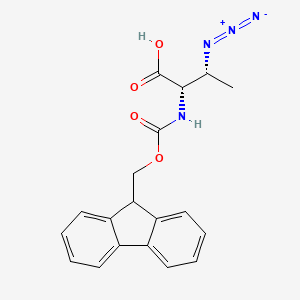

(2S,3R)-Fmoc-Abu(3-N3)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c1-11(22-23-20)17(18(24)25)21-19(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,24,25)/t11-,17+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJMYBCJYQGZOS-DIFFPNOSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901132352 | |

| Record name | Butanoic acid, 3-azido-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, [R-(R*,S*)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901132352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146306-79-8 | |

| Record name | Butanoic acid, 3-azido-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, [R-(R*,S*)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146306-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 3-azido-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, [R-(R*,S*)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901132352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2S,3R)-Fmoc-Abu(3-N3)-OH: Properties, Applications, and Experimental Protocols

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental methodologies related to (2S,3R)-Fmoc-Abu(3-N3)-OH for researchers, scientists, and professionals in drug development. This non-proteinogenic amino acid is a valuable building block in peptide chemistry, primarily utilized for the introduction of an azide (B81097) moiety for subsequent bioconjugation via "click chemistry."

Core Chemical Properties

This compound, systematically named (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidobutanoic acid, is a synthetic amino acid derivative. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. The key feature of this molecule is the azido (B1232118) group at the 3-position of the aminobutyric acid side chain, which serves as a chemical handle for bioorthogonal ligation reactions.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Systematic Name | (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidobutanoic acid | [1] |

| Synonyms | Fmoc-L-Abu(3R-N3)-OH | |

| CAS Number | 146306-79-8 | [1][2] |

| Molecular Formula | C₁₉H₁₈N₄O₄ | [2] |

| Molecular Weight | 366.38 g/mol | [1] |

| Appearance | White crystalline powder | |

| Melting Point | 150 - 156 °C | |

| Optical Rotation | [α]D²⁰ = -7 ± 1º (c=1 in MeOH) | |

| Storage Temperature | 2-8°C, protect from light and moisture |

Table 2: Solubility Profile of Fmoc-Protected Amino Acids

| Solvent | General Solubility | Notes | Reference(s) |

| N,N-Dimethylformamide (DMF) | High | Commonly used for stock solutions and in coupling reactions. | [3][4] |

| N-Methyl-2-pyrrolidone (NMP) | High | An alternative to DMF, known for good resin swelling and solvation of growing peptide chains. | [3][4][5] |

| Dichloromethane (DCM) | Moderate to High | Often used for resin washing and in specific coupling protocols. | [3][4] |

| Dimethyl Sulfoxide (DMSO) | High | Can be used to dissolve Fmoc-amino acids, sometimes in combination with other solvents. | [3] |

| Tetrahydrofuran (THF) | Moderate | Can be a suitable solvent, particularly with PEG-based resins. | [4] |

Note: For precise solubility data, it is recommended to consult the manufacturer's certificate of analysis or perform internal solubility tests.

Spectroscopic Characterization

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound are not publicly available. Researchers should obtain a certificate of analysis from the supplier for lot-specific characterization data. The expected spectral features would include signals corresponding to the Fmoc group, the aminobutyric acid backbone, and a characteristic azide stretch in the IR spectrum (typically around 2100 cm⁻¹).

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile building block for the synthesis of modified peptides and proteins. The strategically placed azide group allows for the site-specific introduction of a wide array of functionalities through bioorthogonal "click chemistry" reactions.

Key Applications Include:

-

Peptide-Drug Conjugates (PDCs): The azide handle enables the covalent attachment of cytotoxic drugs, imaging agents, or targeting moieties to peptides. This is a crucial strategy in the development of targeted therapies, particularly in oncology.

-

Bioconjugation: Fluorophores, biotin, or polyethylene (B3416737) glycol (PEG) chains can be conjugated to the peptide to study protein interactions, for visualization in cellular imaging, or to improve the pharmacokinetic properties of the peptide therapeutic, respectively.

-

Synthesis of Complex Peptide Architectures: The azide group is stable to the conditions of Fmoc-based solid-phase peptide synthesis, allowing for its incorporation at any desired position in the peptide sequence. This facilitates the synthesis of branched, cyclic, and other complex peptide structures.

The azide group can participate in two main types of click chemistry reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific reaction forms a stable 1,4-disubstituted-1,2,3-triazole linkage between the azide-modified peptide and an alkyne-containing molecule.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the use of this compound in key experimental workflows.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the standard procedure for incorporating the azido-amino acid into a peptide sequence using an automated or manual peptide synthesizer.

Materials:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

This compound

-

Other required Fmoc-protected amino acids

-

Coupling Reagents: HBTU/HATU/HCTU and DIPEA, or DIC and OxymaPure

-

Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF

-

Solvents: DMF, DCM

-

Washing Solvents: DMF, DCM, Isopropanol

-

Cleavage Cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove piperidine and by-products.

-

Amino Acid Activation: In a separate vessel, pre-activate this compound (typically 3-5 equivalents relative to resin loading) with a suitable coupling agent (e.g., HBTU and DIPEA) in DMF.

-

Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a Kaiser test.

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the azide-containing peptide by mass spectrometry and analytical RP-HPLC.

Post-Synthetic Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-modified molecule to the azide-containing peptide in solution.

Materials:

-

Azide-functionalized peptide

-

Alkyne-functionalized molecule (e.g., fluorescent dye, drug)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

-

Solvents: DMSO, water, or a suitable buffer system

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the azide-peptide in a suitable solvent (e.g., DMSO/water).

-

Prepare a stock solution of the alkyne-molecule (typically 1.1-1.5 molar equivalents) in a compatible solvent.

-

Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.

-

-

Reaction Setup: In a reaction vessel, combine the azide-peptide, alkyne-molecule, and the copper-stabilizing ligand (if used).

-

Initiation: Initiate the reaction by adding CuSO₄ followed by sodium ascorbate. The final concentration of copper is typically in the range of 50-100 µM.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.

-

Purification: Purify the resulting peptide conjugate by RP-HPLC to remove unreacted starting materials and catalyst.

-

Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry.

Post-Synthetic Modification via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a strained alkyne to the azide-functionalized peptide.

Materials:

-

Azide-functionalized peptide

-

Strained alkyne-functionalized molecule (e.g., DBCO-dye)

-

Solvents: A suitable buffer (e.g., PBS) or a mixture of an organic solvent and water.

Procedure:

-

Reagent Preparation:

-

Dissolve the azide-peptide in the chosen reaction buffer.

-

Dissolve the strained alkyne (typically 1.1-2.0 molar equivalents) in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the reaction buffer.

-

-

Reaction: Combine the solutions of the azide-peptide and the strained alkyne.

-

Incubation: Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the specific strained alkyne and the concentrations of the reactants.

-

Monitoring and Purification: Monitor the reaction progress by RP-HPLC or mass spectrometry. Once complete, purify the peptide conjugate by RP-HPLC.

-

Characterization: Verify the identity and purity of the final product by mass spectrometry.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the logical relationship of this compound in creating functional biomolecules.

References

An In-depth Technical Guide to (2S,3R)-Fmoc-Abu(3-N3)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-Fmoc-Abu(3-N3)-OH is a synthetically modified amino acid that serves as a crucial building block in modern peptide chemistry and drug development. It is a derivative of 2-aminobutyric acid (Abu) featuring two key chemical modifications: a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and an azido (B1232118) (N3) group at the 3-position of the side chain.

The Fmoc group is a base-labile protecting group that is fundamental to solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain. The azido group is a versatile functional handle for "click chemistry," a class of biocompatible reactions that enable the efficient and specific conjugation of molecules. This makes this compound a valuable tool for creating peptides with novel structures and functions, such as cyclic peptides, peptide-drug conjugates, and fluorescently labeled peptides.[1][2][3][4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its use in synthesis and characterization.

| Property | Value |

| Molecular Formula | C₁₉H₁₈N₄O₄ |

| Molecular Weight | 366.37 g/mol [5] |

| CAS Number | 146306-79-8[6] |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥98.0%[5] |

| Storage Temperature | -20°C |

Synthesis of Fmoc-Protected Azido Amino Acids

Generalized Synthetic Pathway

Caption: Generalized synthesis of Fmoc-azido amino acids.

Experimental Protocols

Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing (2S,3R)-Abu(3-N3) on a 0.1 mmol scale.

Materials and Reagents:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound and other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine (B6355638) in DMF

-

Coupling reagents (e.g., HATU, HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence. For the incorporation of this compound, follow the same procedure as for other Fmoc-amino acids.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under a stream of nitrogen.

-

Treat the resin with the cleavage cocktail for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Peptide

This protocol describes a general procedure for performing a CuAAC "click" reaction on a peptide containing an azido group, such as one synthesized with this compound.

Materials and Reagents:

-

Azide-containing peptide

-

Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or another peptide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., a mixture of water and a suitable organic solvent like DMSO or t-butanol)

Procedure:

-

Dissolve Reactants: Dissolve the azide-containing peptide and the alkyne-functionalized molecule in the chosen solvent system.

-

Prepare Catalysts: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.

-

Initiate Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Reaction Incubation: Allow the reaction to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by HPLC or mass spectrometry.

-

Purification: Once the reaction is complete, purify the resulting triazole-linked product using reverse-phase HPLC.

Experimental Workflows

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: A typical workflow for Fmoc-based solid-phase peptide synthesis.

Click Chemistry Workflow

Caption: A standard workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Applications in Drug Development

The incorporation of this compound into peptides opens up a wide range of possibilities for drug development:

-

Peptide Cyclization: The azide group can react with an alkyne group on another amino acid within the same peptide to form a cyclic peptide. Cyclization can improve peptide stability, receptor binding affinity, and cell permeability.[1]

-

Peptide-Drug Conjugates (PDCs): The azide can be used to "click" a small molecule drug onto a peptide that targets a specific cell or tissue type. This approach can improve the therapeutic index of the drug by increasing its concentration at the site of action and reducing off-target toxicity.[3]

-

Bioconjugation: Peptides containing this amino acid can be conjugated to other biomolecules, such as proteins, antibodies, or oligonucleotides, to create novel therapeutic or diagnostic agents.

-

Development of Peptidomimetics: The triazole ring formed during the click reaction is a stable isostere of the peptide bond. Replacing a peptide bond with a triazole can lead to peptidomimetics with enhanced resistance to enzymatic degradation.[4]

References

A Technical Guide to (2S,3R)-Fmoc-Abu(3-N3)-OH: A Versatile Building Block for Peptide and Bioconjugate Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (2S,3R)-Fmoc-Abu(3-N3)-OH (CAS Number: 146306-79-8), a non-proteinogenic amino acid that has become an invaluable tool in modern peptide chemistry and drug discovery. Its unique structural features, particularly the presence of a bioorthogonal azido (B1232118) group, enable a wide range of applications, from the synthesis of structurally constrained peptides to the development of targeted therapeutics and advanced biomaterials.

Core Compound Data

This compound, systematically named (2S,3R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, is a chiral amino acid derivative.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino function makes it directly compatible with standard solid-phase peptide synthesis (SPPS) protocols.[2] The key feature of this compound is the azido moiety at the beta-position, which serves as a versatile chemical handle for "click chemistry" reactions.[2][3]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 146306-79-8 | [1] |

| Molecular Formula | C₁₉H₁₈N₄O₄ | [1] |

| Molecular Weight | 366.38 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥95% (typically by HPLC) | [1] |

| Melting Point | Data not consistently available | |

| Solubility | Soluble in DMF, DMSO, and other polar organic solvents | |

| Storage | Store at -20°C for long-term stability |

Spectroscopic and Analytical Data

While specific, detailed spectroscopic data for peptides incorporating this exact amino acid is not widely published, the following are expected characterization methods:

| Technique | Expected Observations |

| ¹H NMR | Characteristic peaks for the Fmoc group, the alpha- and beta-protons of the aminobutanoic acid backbone, and the methyl group. |

| ¹³C NMR | Resonances corresponding to the carbonyl, aromatic, and aliphatic carbons of the molecule. |

| FT-IR | A strong, characteristic azide (B81097) (N₃) stretch typically appears around 2100 cm⁻¹. |

| Mass Spectrometry (ESI-MS) | Accurate mass determination to confirm the molecular formula. |

| Reverse-Phase HPLC (RP-HPLC) | Used to assess purity and for purification of peptides containing this amino acid. |

Key Applications in Research and Development

The primary utility of this compound stems from its azide functionality, which is stable throughout the Fmoc-SPPS process and can be selectively reacted post-synthetically. This bioorthogonal handle is central to its application in several cutting-edge areas of chemical biology and drug development.

-

Peptide Cyclization: The azide group can be reacted with an alkyne-containing amino acid within the same peptide chain via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage, thereby creating cyclic peptides with enhanced conformational stability and biological activity.[4]

-

Bioconjugation: Peptides containing this amino acid can be readily conjugated to other molecules of interest, such as fluorescent dyes for imaging, polyethylene (B3416737) glycol (PEG) for improving pharmacokinetic profiles, or cytotoxic drugs for targeted cancer therapy.[3][4]

-

Protein and Peptide Labeling: The "click" reaction allows for the specific labeling of proteins and peptides in complex biological systems without interfering with native biochemical processes.

-

Development of Novel Biomaterials: The ability to form stable crosslinks makes this amino acid a valuable component in the design of hydrogels and other advanced biomaterials for tissue engineering and drug delivery.[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound, its incorporation into peptides via SPPS, and its subsequent modification using click chemistry.

Synthesis of this compound

Step 1: Mesylation of the Hydroxyl Group

-

Dissolve Fmoc-L-threonine (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (B128534) (Et₃N) (2.5 equivalents) to the solution.

-

Slowly add methanesulfonyl chloride (MsCl) (1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude mesylated intermediate.

Step 2: Azide Substitution

-

Dissolve the crude mesylated intermediate in dimethylformamide (DMF).

-

Add sodium azide (NaN₃) (3-5 equivalents) to the solution.

-

Heat the reaction mixture to 60-70°C and stir for 12-24 hours. The reaction should proceed with an inversion of stereochemistry at the beta-carbon, yielding the desired (2S,3R) configuration.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Acidify the aqueous solution to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Caption: Proposed synthesis of this compound.

Incorporation into Peptides via Fmoc-SPPS

The following is a general protocol for the manual solid-phase synthesis of a peptide containing this compound. Automated synthesizers can also be programmed with similar steps.

Materials:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) piperidine (B6355638) in DMF

-

Coupling reagents: e.g., HBTU/HOBt or HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate this compound (3-5 equivalents relative to resin loading) with HBTU/HOBt (or HATU) (1 equivalent) and DIPEA (2 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

-

-

Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Purify the crude peptide by reverse-phase HPLC.

Caption: Workflow for SPPS with this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the on-resin "click" reaction of an azide-containing peptide with an alkyne-functionalized molecule.

Materials:

-

Azide-functionalized peptide on resin

-

Alkyne-containing molecule (e.g., a fluorescent dye with an alkyne handle)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand

-

DMF or a mixture of DMF/water

Procedure:

-

Resin Preparation: Swell the azide-containing peptide-resin in DMF.

-

Reaction Cocktail Preparation:

-

In a separate vial, prepare the "click" cocktail. For a typical reaction, dissolve the alkyne-containing molecule (5-10 equivalents), CuSO₄ (0.1-0.5 equivalents), and TBTA (0.5-1.0 equivalent) in DMF.

-

In another vial, prepare a fresh solution of sodium ascorbate (5-10 equivalents) in water or DMF.

-

-

Initiate the Reaction: Add the alkyne/CuSO₄/TBTA solution to the resin, followed by the sodium ascorbate solution.

-

Reaction Incubation: Agitate the reaction mixture at room temperature for 6-24 hours. The reaction is typically performed in the dark to prevent photodegradation of the reagents.

-

Washing: After the reaction is complete, wash the resin thoroughly with DMF, water, and DCM to remove excess reagents and copper salts.

-

Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in the SPPS protocol.

Caption: Schematic of the CuAAC "click" reaction.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex peptides and bioconjugates. Its compatibility with standard Fmoc-SPPS and the bioorthogonality of its azide group provide researchers with a robust platform for developing novel therapeutics, diagnostic tools, and advanced biomaterials. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this compound in a wide range of research and development endeavors.

References

(2S,3R)-Fmoc-Abu(3-N3)-OH molecular weight

Introduction: This document provides the core technical specifications for the compound (2S,3R)-Fmoc-Abu(3-N3)-OH, a reagent utilized in biochemical research. The primary focus is the determination and verification of its molecular weight based on its chemical formula. This compound is an azide-containing derivative of aminobutyric acid, featuring an Fmoc protecting group, making it suitable for applications in peptide synthesis and click chemistry.[1][2]

Molecular Formula and Weight

The empirical chemical formula for this compound has been identified as C₁₉H₁₈N₄O₄.[1] Based on this formula, the calculated molecular weight is approximately 382.38 g/mol .

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation based on the formula C₁₉H₁₈N₄O₄ is detailed below.

| Element | Symbol | Atomic Count | Atomic Mass (amu) | Total Mass (amu) |

| Carbon | C | 19 | 12.011 | 228.209 |

| Hydrogen | H | 18 | 1.008 | 18.144 |

| Nitrogen | N | 4 | 14.007 | 56.028 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Total | 382.377 |

Workflow for Molecular Weight Determination

The process for calculating the molecular weight of a chemical compound is straightforward and follows a defined logical path. This involves identifying the molecular formula and summing the atomic weights of the constituent atoms.

Caption: Workflow for calculating molecular weight.

References

An In-depth Technical Guide to (2S,3R)-Fmoc-Abu(3-N3)-OH: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-Fmoc-Abu(3-N3)-OH is a non-proteinogenic amino acid derivative of significant interest in peptide chemistry and drug development. Its unique structure, featuring a stereochemically defined backbone, an azide (B81097) moiety for bioorthogonal conjugation, and an Fmoc protecting group for seamless integration into solid-phase peptide synthesis (SPPS), makes it a valuable tool for creating modified peptides with enhanced properties. This technical guide provides a comprehensive overview of the synthesis of this compound, detailed protocols for its application in peptide synthesis and click chemistry, and a summary of its key physicochemical properties. The information presented herein is intended to serve as a valuable resource for researchers leveraging this versatile building block in the design and development of novel peptide-based therapeutics and research tools.

Core Properties of this compound

This compound, systematically named (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidobutanoic acid, is a synthetic amino acid that serves as a versatile building block in chemical biology and medicinal chemistry. The key features of this compound are its stereochemistry, the presence of an azide functional group, and the N-terminal Fmoc protecting group.

The "(2S,3R)" designation defines the specific stereoisomer, which can be crucial for the conformational properties and biological activity of the resulting peptides. The azide group is a powerful tool for "click chemistry," a set of bioorthogonal reactions that enable the efficient and specific formation of covalent bonds.[1] This allows for the site-specific labeling of peptides with fluorescent dyes, imaging agents, or the conjugation of drug molecules. The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of amino acids into a peptide chain.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 146306-79-8 | [2] |

| Molecular Formula | C₁₉H₁₈N₄O₄ | [2] |

| Molecular Weight | 366.38 g/mol | [2] |

| Appearance | White to off-white powder | Generic Supplier Data |

| Purity (HPLC) | ≥98% | Generic Supplier Data |

| Storage Conditions | 2-8°C, desiccated | Generic Supplier Data |

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of a (2S,3R)-3-azido-2-hydroxybutanoic acid derivative

This step is crucial for setting the stereochemistry. A plausible approach involves the diastereoselective azidation of a chiral epoxide derived from a crotonate derivative or a related strategy.

-

Materials: Starting material (e.g., an appropriate derivative of trans-crotonic acid), azidating agent (e.g., sodium azide), chiral catalyst or auxiliary, suitable solvents (e.g., THF, DMF), and reagents for workup.

-

Procedure:

-

Dissolve the starting material in an appropriate solvent under an inert atmosphere.

-

Add the chiral catalyst or auxiliary.

-

Cool the reaction mixture to the optimal temperature (e.g., 0°C or lower).

-

Slowly add the azidating agent.

-

Allow the reaction to proceed for the required time, monitoring by TLC or LC-MS.

-

Quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

Step 2: Introduction of the amino group with inversion of configuration

-

Materials: The product from Step 1, a suitable activating agent for the hydroxyl group (e.g., mesyl chloride, tosyl chloride), a nitrogen source (e.g., sodium azide followed by reduction, or a protected amine), and appropriate solvents.

-

Procedure:

-

Activate the hydroxyl group of the product from Step 1.

-

Displace the activated hydroxyl group with an azide via an Sₙ2 reaction, which will proceed with inversion of stereochemistry at the C2 position.

-

Reduce the newly introduced azide to an amine (e.g., using Staudinger reduction or catalytic hydrogenation).

-

Step 3: Fmoc Protection of the Amino Group

-

Materials: The amino acid derivative from Step 2, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride), a base (e.g., sodium bicarbonate), and a solvent mixture (e.g., dioxane/water or acetone/water).

-

Procedure:

-

Dissolve the amino acid derivative in the aqueous base solution.

-

Cool the mixture in an ice bath.

-

Add a solution of Fmoc-OSu or Fmoc-Cl in the organic solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Acidify the reaction mixture to precipitate the Fmoc-protected product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Step 4: Final Deprotection (if necessary)

If the carboxylic acid was protected as an ester during the synthesis, a final deprotection step (e.g., hydrolysis) is required.

Purification and Characterization

The final product should be purified by recrystallization or column chromatography. Its identity and purity should be confirmed by:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry.

-

Mass Spectrometry: To verify the molecular weight.

-

HPLC: To determine the purity.

-

Optical Rotation: To confirm the enantiomeric purity.

Applications in Peptide Synthesis and Drug Development

The primary application of this compound is as a building block in SPPS to introduce a site-specific azide handle into a peptide sequence. This allows for post-synthetic modifications via click chemistry.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows standard Fmoc-based SPPS protocols.

Experimental Protocol for SPPS:

-

Resin Swelling: Swell the desired resin (e.g., Rink amide resin for a C-terminal amide) in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc group from the resin or the previously coupled amino acid.

-

Coupling of this compound:

-

Activate this compound (3-5 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIPEA.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Post-Synthetic Modification via Click Chemistry

The azide-containing peptide can be readily modified using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocol for CuAAC:

-

Materials: Azido-peptide, alkyne-containing molecule (e.g., a fluorescent dye), copper(II) sulfate (B86663) (CuSO₄), a reducing agent (e.g., sodium ascorbate), a copper(I)-stabilizing ligand (e.g., THPTA), and a suitable buffer (e.g., phosphate (B84403) buffer, pH 7).

-

Procedure:

-

Dissolve the azido-peptide and the alkyne-containing molecule in the buffer.

-

Prepare a premix of CuSO₄ and the ligand.

-

Add the copper/ligand premix to the peptide solution.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.

-

Allow the reaction to proceed at room temperature for 1-4 hours.

-

Purify the resulting triazole-linked conjugate by HPLC.

-

Caption: Schematic of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data

The following tables provide representative quantitative data that might be expected from the synthesis and application of this compound. It is important to note that actual results will vary depending on the specific reaction conditions, scale, and the nature of the peptide sequence.

Table 2: Representative Yields for the Synthesis of this compound

| Step | Product | Starting Material | Typical Yield (%) |

| 1 | (2S,3R)-3-Azido-2-hydroxybutanoic acid derivative | trans-Crotonic acid derivative | 60-75 |

| 2 | (2S,3R)-3-Azido-2-aminobutanoic acid derivative | Product from Step 1 | 70-85 |

| 3 | This compound | Product from Step 2 | 85-95 |

| Overall | This compound | trans-Crotonic acid derivative | 35-55 |

Table 3: Representative Data for SPPS and CuAAC

| Process | Parameter | Typical Value |

| SPPS | Coupling Efficiency of this compound | >99% (as determined by Kaiser test) |

| Overall Yield of a 10-mer Azido-Peptide (crude) | 70-85% | |

| Purity of a 10-mer Azido-Peptide (after HPLC) | >95% | |

| CuAAC | Reaction Time for Conjugation | 1-4 hours |

| Yield of Triazole-Conjugated Peptide (after HPLC) | 60-80% | |

| Purity of Triazole-Conjugated Peptide (after HPLC) | >98% |

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of modified peptides. Its well-defined stereochemistry and the presence of a bioorthogonal azide handle provide researchers with a powerful tool for developing novel peptide-based therapeutics, diagnostic agents, and research probes. The protocols and data presented in this technical guide offer a comprehensive resource for the successful synthesis and application of this important compound, facilitating its use in advancing the frontiers of chemical biology and drug discovery.

References

An In-depth Technical Guide to Fmoc-Protected Azido-Aminobutyric Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-protected azido-aminobutyric acid, a critical building block in modern peptide chemistry and drug development. The incorporation of this non-canonical amino acid enables the site-specific introduction of an azide (B81097) moiety into a peptide sequence. This bioorthogonal handle serves as a versatile platform for subsequent chemical modifications, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." These reactions allow for the precise attachment of various functionalities, including fluorophores, imaging agents, and drug molecules, thereby facilitating the development of sophisticated peptide-based therapeutics and diagnostics.

Core Concepts and Applications

The primary utility of Fmoc-protected azido-aminobutyric acid lies in its application in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for its seamless integration into standard Fmoc-based SPPS protocols. The azide group, being chemically inert to the conditions of peptide synthesis, remains intact throughout the chain assembly. Once the desired peptide is synthesized, the azide serves as a reactive handle for post-synthetic modifications.

Key applications include:

-

Peptide-Drug Conjugates: The azide group allows for the attachment of cytotoxic drugs or other therapeutic agents to a target peptide.

-

Fluorescent Labeling: Fluorophores can be "clicked" onto the peptide for use in imaging and diagnostic applications.

-

Peptide Cyclization: Intramolecular click chemistry can be employed to generate cyclic peptides with enhanced stability and bioactivity.

-

Bioconjugation: Peptides containing azido-aminobutyric acid can be conjugated to other biomolecules, such as proteins or nucleic acids, to create novel hybrid structures.[1]

Synthesis of Fmoc-Protected Azido-Aminobutyric Acid

Several synthetic routes to Fmoc-protected azido-aminobutyric acids have been reported. A prevalent and efficient method involves a two-step process starting from readily available Fmoc-protected glutamine. This approach, detailed below, consists of a Hofmann rearrangement followed by a diazo-transfer reaction.[1][2]

Experimental Protocol: Two-Step Synthesis from Fmoc-L-Glutamine

Step 1: Hofmann Rearrangement to Fmoc-L-2,4-diaminobutyric acid (Fmoc-L-Dab-OH)

-

Materials: Fmoc-L-Gln-OH, [Bis(trifluoroacetoxy)iodo]benzene, Pyridine (B92270), DMF, Water.

-

Procedure:

-

Dissolve Fmoc-L-Gln-OH (e.g., 8.52 mmol) in a 2:1 mixture of DMF and water.

-

Add [Bis(trifluoroacetoxy)iodo]benzene (1.65 equivalents) and pyridine (2.3 equivalents).

-

Stir the reaction mixture for approximately 14 hours.

-

The product, Fmoc-L-Dab-OH, can be isolated by filtration as a white powder.

-

Step 2: Diazo-Transfer Reaction to Fmoc-L-2-amino-4-azidobutanoic acid

-

Materials: Fmoc-L-Dab-OH, Imidazole-1-sulfonyl azide hydrochloride, CuSO₄·5H₂O, K₂CO₃, Methanol, Water, CH₂Cl₂.

-

Procedure:

-

Dissolve Fmoc-L-Dab-OH (e.g., 3.11 mmol) in a biphasic mixture of water, methanol, and dichloromethane (B109758) (e.g., 15 mL : 30 mL : 25 mL).[1]

-

Add a catalytic amount of CuSO₄·5H₂O (e.g., 0.020 mmol) and imidazole-1-sulfonyl azide hydrochloride (e.g., 9.62 mmol).[1]

-

Adjust the pH of the mixture to 9 using an aqueous solution of K₂CO₃.[1]

-

Stir the reaction vigorously for 18 hours.[1]

-

Perform an aqueous workup to isolate the final product. The organic phase is extracted with saturated NaHCO₃. The combined aqueous extracts are then washed with Et₂O, acidified to pH 2 with concentrated HCl, and extracted with Et₂O.[1]

-

This method provides the desired Fmoc-L-2-amino-4-azidobutanoic acid in good yield and high purity, often without the need for column chromatography.[1]

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized Fmoc-protected azido-aminobutyric acid.

| Parameter | Fmoc-L-2-amino-4-azidobutanoic acid | Fmoc-D-2-amino-4-azidobutanoic acid | Reference |

| Molecular Formula | C₁₉H₁₈N₄O₄ | C₁₉H₁₈N₄O₄ | |

| Molecular Weight | 366.38 g/mol | 366.4 g/mol | |

| Appearance | White crystalline powder | White crystalline powder | |

| Melting Point | 122 - 129 °C | 122 - 128 °C | |

| Optical Rotation | [α]D²⁰ = -28 ± 2º (c=1 in DMF) | [α]D²⁰ = +29 ± 2º (c=1 in DMF) | |

| Purity (HPLC) | ≥ 99% | ≥ 99% |

Infrared (IR) Spectroscopy:

A characteristic peak for the azide group is observed around 2103 cm⁻¹. Other notable peaks include those for the carbamate (B1207046) and carboxylic acid functional groups.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR spectra will show characteristic signals for the Fmoc protecting group and the aminobutyric acid backbone. The introduction of the azidoethyl group on a side chain, for instance in a tyrosine residue, induces characteristic downfield shifts for the aromatic protons and the carbon bearing the ether linkage. Diagnostic signals for the methylene (B1212753) carbons adjacent to the oxygen and the azide will also be present.[3]

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. Fragmentation analysis can provide further structural information.

Workflow and Methodologies

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of Fmoc-azido-aminobutyric acid into a peptide sequence follows the standard Fmoc-SPPS protocol.

Post-Synthetic Modification via Click Chemistry

Once the azido-functionalized peptide is synthesized and purified, it can be conjugated to an alkyne-containing molecule via CuAAC.

Detailed Experimental Protocol: On-Resin CuAAC Reaction

-

Materials: Azido-peptide on resin, alkyne-modified molecule, Copper(II) sulfate (B86663) (CuSO₄), Sodium ascorbate (B8700270), DMF/water.

-

Procedure:

-

Swell the peptide-resin in a suitable solvent like DMF.

-

Prepare a solution of the alkyne-modified molecule (e.g., 5 equivalents) in a DMF/water mixture.

-

Prepare a fresh solution of sodium ascorbate (e.g., 10 equivalents) in water.

-

Prepare a solution of CuSO₄ (e.g., 1 equivalent) in water.

-

Add the alkyne solution, sodium ascorbate solution, and CuSO₄ solution to the resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

Cleave the conjugated peptide from the resin using a standard TFA cocktail.

-

Precipitate the crude peptide in cold diethyl ether and purify by RP-HPLC.

-

Conclusion

Fmoc-protected azido-aminobutyric acid is an invaluable tool for chemical biologists and drug developers. Its compatibility with standard Fmoc-SPPS and the bioorthogonality of the azide group provide a robust and versatile platform for the synthesis of complex and functionalized peptides. The synthetic and application protocols outlined in this guide offer a solid foundation for researchers to incorporate this powerful building block into their research and development endeavors.

References

The Expanding Toolkit of Peptide Synthesis: An In-depth Technical Guide to Non-Natural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The precise construction of peptides is fundamental to advancements in therapeutics, diagnostics, and materials science. While the 20 proteinogenic amino acids offer a significant chemical alphabet, the incorporation of non-natural amino acids (nnAAs) has emerged as a transformative strategy, unlocking novel functionalities and overcoming the inherent limitations of natural peptides. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and impactful applications of utilizing nnAAs in peptide synthesis, with a focus on quantitative data and detailed protocols for the modern researcher.

The Strategic Advantage of Non-Natural Amino Acids

The introduction of nnAAs into a peptide sequence can profoundly alter its physicochemical and biological properties. These modifications are instrumental in drug discovery and development, offering enhanced stability, potency, and target selectivity.[1] Peptides composed solely of natural amino acids are often susceptible to rapid proteolytic degradation in vivo, limiting their therapeutic potential. The incorporation of nnAAs can render peptides resistant to enzymatic cleavage, thereby extending their half-life and bioavailability.[2]

Furthermore, nnAAs can be used to:

-

Constrain Peptide Conformation: Introducing cyclic or sterically hindered nnAAs can lock the peptide into a specific bioactive conformation, enhancing its binding affinity and selectivity for a target receptor.

-

Introduce Novel Functionalities: Side chains with unique chemical groups, such as bioorthogonal handles (e.g., azides, alkynes), fluorescent probes, or photo-crosslinkers, can be incorporated to facilitate specific labeling, imaging, and interaction studies.[3]

-

Modulate Pharmacokinetic Properties: Altering the hydrophobicity, charge, and hydrogen bonding capacity of a peptide through nnAA substitution can optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

Core Methodologies for Incorporating Non-Natural Amino Acids

The two primary strategies for incorporating nnAAs into peptides are Solid-Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL).

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone of modern peptide synthesis, enabling the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[] The most prevalent method is Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry, which utilizes an orthogonal protection scheme. The temporary Fmoc group on the α-amine is removed by a mild base (e.g., piperidine), while the permanent side-chain protecting groups (e.g., tBu) are cleaved at the end of the synthesis with a strong acid (e.g., trifluoroacetic acid, TFA).[5]

Experimental Workflow for Fmoc-SPPS:

The general cycle for incorporating an amino acid, including a nnAA, via Fmoc-SPPS is as follows:

Quantitative Data in SPPS:

The efficiency of incorporating nnAAs can vary depending on their structure. Sterically hindered nnAAs may exhibit slower coupling kinetics, requiring longer reaction times or more potent coupling reagents.

| Amino Acid Type | Coupling Reagent | Coupling Time (min) | Repetitive Cycle Yield (%) | Final Purity (%) |

| Natural (e.g., Ala) | HBTU/DIPEA | 30-60 | >99.5 | >95 |

| Simple nnAA (e.g., D-Ala) | HBTU/DIPEA | 30-60 | >99.5 | >95 |

| Bulky nnAA (e.g., Aib) | HATU/DIPEA | 60-120 | 98-99 | 90-95 |

| N-methyl nnAA | HATU/DIPEA | 120-240 | 95-98 | 85-90 |

Data compiled from various sources and represent typical values. Actual results may vary based on sequence and specific conditions.

Detailed Experimental Protocol: Manual Fmoc-SPPS of a Peptide Containing a Non-Natural Amino Acid

This protocol describes the manual synthesis of a short peptide on a 0.1 mmol scale.

-

Resin Preparation:

-

Place 200 mg of Rink Amide resin (loading ~0.5 mmol/g) in a fritted syringe.

-

Swell the resin in dichloromethane (B109758) (DCM, 5 mL) for 30 minutes, followed by dimethylformamide (DMF, 5 mL) for 30 minutes. Drain the solvent after each wash.

-

-

Fmoc Deprotection:

-

Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 3 minutes and drain.

-

Repeat with a fresh 5 mL portion of the piperidine solution for 10 minutes.

-

Wash the resin thoroughly with DMF (5 x 5 mL).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (natural or non-natural, 0.4 mmol, 4 equivalents) and HCTU (0.4 mmol, 4 equivalents) in 2 mL of DMF.

-

Add N,N-diisopropylethylamine (DIPEA, 0.8 mmol, 8 equivalents) to the activation mixture and vortex for 1 minute.

-

Add the activated amino acid solution to the resin.

-

Agitate at room temperature for 1-2 hours. For sterically hindered nnAAs, extend the coupling time to 4 hours or perform a double coupling.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

-

-

Peptide Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

-

-

Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.

-

Add 5 mL of the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the cleavage solution into a cold centrifuge tube containing diethyl ether.

-

Precipitate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether twice.

-

Dry the crude peptide under vacuum.

-

-

Purification and Characterization:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.

-

Native Chemical Ligation (NCL)

NCL is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments.[6][7][8][9][10] The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. This chemoselective reaction forms a native peptide bond at the ligation site.[6][9] NCL is particularly useful for incorporating nnAAs into large proteins, as the nnAA can be synthesized within a smaller, more manageable peptide fragment.

Detailed Experimental Protocol: Native Chemical Ligation

-

Preparation of Peptide Fragments:

-

Synthesize the peptide-α-thioester and the N-terminal cysteine-containing peptide using SPPS as described above, with appropriate modifications for thioester generation.

-

Purify both peptide fragments to >95% purity by RP-HPLC.

-

-

Ligation Reaction:

-

Dissolve the two peptide fragments in equimolar amounts in a ligation buffer (e.g., 6 M guanidine (B92328) hydrochloride, 100 mM sodium phosphate, pH 7.5).

-

Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to a final concentration of 20-30 mM.

-

Incubate the reaction mixture at room temperature or 37°C and monitor its progress by RP-HPLC and mass spectrometry.

-

-

Purification of the Ligated Product:

-

Once the ligation is complete, purify the full-length peptide from the reaction mixture by RP-HPLC.

-

Application Spotlight: Modulating GPCR Signaling with Photo-Crosslinking nnAAs

G protein-coupled receptors (GPCRs) are a major class of drug targets. Peptides containing photo-crosslinking nnAAs, such as p-benzoyl-L-phenylalanine (Bpa), are invaluable tools for elucidating the binding sites and activation mechanisms of these receptors.[11] Upon UV irradiation, the benzophenone (B1666685) side chain of Bpa forms a covalent bond with nearby residues, allowing for the identification of interaction partners.

Signaling Pathway Modulation:

The binding of a peptide agonist containing Bpa to a GPCR can trigger downstream signaling cascades. For example, activation of a Gs-coupled GPCR leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a cellular response.

Conclusion

The incorporation of non-natural amino acids has revolutionized peptide science, offering unprecedented control over the structure, function, and therapeutic potential of these versatile biomolecules. By leveraging powerful synthetic techniques like SPPS and NCL, researchers can now design and construct peptides with tailored properties for a wide range of applications in medicine and biotechnology. This guide provides a foundational understanding and practical protocols to empower scientists in harnessing the full potential of non-natural amino acids in their research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. cpcscientific.com [cpcscientific.com]

- 3. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. homepages.ucl.ac.uk [homepages.ucl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Native chemical ligation - Wikipedia [en.wikipedia.org]

- 10. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Transmembrane signal transduction by peptide hormones via family B G protein-coupled receptors [frontiersin.org]

Bioorthogonal Handles for Peptide Modification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has emerged as an indispensable tool in chemical biology and drug development, enabling the precise chemical modification of biomolecules within their native environments. This guide provides a comprehensive overview of the core bioorthogonal handles used for peptide modification, offering a detailed examination of their reaction mechanisms, quantitative performance data, and experimental protocols. The content is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement the most suitable bioorthogonal strategy for their specific application, from live-cell imaging to the development of novel peptide-based therapeutics.

Core Principles of Bioorthogonal Chemistry

Coined by Carolyn R. Bertozzi, "bioorthogonal chemistry" refers to a class of chemical reactions that can occur within living systems without interfering with or being perturbed by native biochemical processes.[1][2] To be considered bioorthogonal, a reaction must exhibit several key characteristics:

-

High Selectivity: The reacting partners must be mutually reactive while remaining inert to the vast array of functional groups present in biological systems, such as amines and thiols.[1][2]

-

Biocompatibility: The reagents and the resulting linkage must be non-toxic and not disrupt the normal physiology of the cell or organism.[3]

-

Favorable Reaction Kinetics: The reaction should proceed efficiently at physiological temperatures, pH, and low concentrations.[2][4]

-

Stability: The bioorthogonal handle and the resulting conjugate should be stable in aqueous environments.[5]

The typical workflow for bioorthogonal peptide modification involves a two-step process. First, a peptide is functionalized with a bioorthogonal handle. This can be achieved through solid-phase peptide synthesis (SPPS) by incorporating a non-canonical amino acid bearing the desired functional group. Subsequently, the modified peptide is reacted with a probe molecule carrying the complementary bioorthogonal handle. This probe can be a fluorophore, a drug molecule, a radiolabel, or another biomolecule.[4]

Key Bioorthogonal Handles and Ligation Chemistries

A variety of bioorthogonal reactions have been developed, each with its own unique advantages and limitations. The choice of a particular bioorthogonal pair is often dictated by the specific experimental requirements, such as the need for rapid kinetics in live-cell imaging or the demand for high stability in therapeutic applications.

Azide-Alkyne Cycloadditions

The reaction between an azide (B81097) and an alkyne to form a stable triazole ring is one of the most widely used bioorthogonal ligations.[6] The azide group is an ideal bioorthogonal handle due to its small size, metabolic stability, and lack of endogenous reactivity.[7][8]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction, developed by K. Barry Sharpless and Morten Meldal, is highly efficient and regiospecific, exclusively yielding the 1,4-disubstituted triazole isomer.[1][3] However, the requirement for a copper(I) catalyst, which can be toxic to living organisms, limits its application in live-cell studies.[3][9] It remains a powerful tool for in vitro peptide modification.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, Bertozzi and coworkers developed SPAAC, which utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a catalyst.[1][5] This has made SPAAC a go-to reaction for live-cell and in vivo applications.[5] Various generations of cyclooctynes have been developed with improved kinetics and stability.[10]

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction, often referred to as the tetrazine ligation, is currently the fastest known bioorthogonal reaction.[5][11] It occurs between an electron-deficient 1,2,4,5-tetrazine (B1199680) and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO) or a norbornene.[11][12] The exceptional speed of this reaction allows for the labeling of low-abundance biomolecules and the tracking of rapid biological processes.[10][13]

Other Notable Bioorthogonal Ligations

-

Staudinger Ligation: The first bioorthogonal reaction to be developed, the Staudinger ligation involves the reaction of an azide with a triarylphosphine bearing an electrophilic trap.[4] While it has been instrumental in the field, its relatively slow kinetics have led to it being largely superseded by faster reactions like SPAAC and IEDDA.[4][9]

-

Oxime and Hydrazone Ligations: These reactions involve the condensation of an aldehyde or ketone with an aminooxy or hydrazine (B178648) derivative, respectively.[4][11] While generally slower than cycloaddition reactions, the reversibility of the resulting linkage under certain conditions can be exploited for applications such as drug delivery.[11]

-

Photo-Click Chemistry: Light-activated bioorthogonal reactions, such as those involving tetrazoles, offer spatiotemporal control over the modification process.[11][14] Irradiation with light generates a reactive nitrile imine intermediate that rapidly reacts with an alkene.[10][11]

Quantitative Data on Bioorthogonal Handles

The selection of an appropriate bioorthogonal handle is critically dependent on its quantitative performance characteristics. The following tables summarize key data for some of the most common bioorthogonal reactions used in peptide modification.

| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Stability of Resulting Linkage | Key Features |

| CuAAC | Terminal Alkyne + Azide | ~10 - 200[15] | Highly stable triazole | High yield, regiospecific. Requires copper catalyst, which can be toxic to cells.[3] |

| SPAAC | Cyclooctyne (e.g., OCT) + Azide | ~0.003 | Highly stable triazole | First-generation copper-free click reaction.[1] |

| DIBO + Azide | ~0.1[1] | Highly stable triazole | Improved kinetics over first-generation cyclooctynes.[1] | |

| BCN + Azide | ~1.0[1] | Highly stable triazole | High reactivity and stability.[1] | |

| DIFO + Azide | 0.076[10] | Highly stable triazole | Fluorinated cyclooctyne with enhanced reactivity.[10] | |

| BARAC + Azide | 0.96 | Highly stable triazole | Aza-dibenzocyclooctyne with fast kinetics.[16] | |

| IEDDA | Tetrazine + TCO | ~1 - 1 x 10⁶[5] | Dihydropyridazine | Exceptionally fast kinetics.[11][12] |

| Staudinger Ligation | Azide + Phosphine | ~0.0025[10] | Stable amide bond | First bioorthogonal reaction; slow kinetics.[4][9] |

| Oxime Ligation | Aldehyde/Ketone + Aminooxy | ~0.01[11] | Oxime | Can be reversible under acidic conditions.[11] |

| Photo-Click Chemistry | Tetrazole + Alkene | ~11.0[10] | Fluorescent pyrazoline | Spatiotemporal control with light.[11][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the bioorthogonal modification of peptides.

Protocol 1: General Procedure for SPAAC Labeling of an Azide-Containing Peptide in vitro

This protocol describes the labeling of a peptide containing an azidohomoalanine (Aha) residue with a dibenzocyclooctyne (DBCO)-functionalized fluorophore.

Materials:

-

Azide-containing peptide (e.g., synthesized with an Aha residue)

-

DBCO-fluorophore conjugate (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for dissolving the DBCO-fluorophore)

-

HPLC for purification and analysis

-

Mass spectrometer for characterization

Procedure:

-

Peptide Preparation: Dissolve the azide-containing peptide in PBS to a final concentration of 1-5 mg/mL.

-

Probe Preparation: Prepare a stock solution of the DBCO-fluorophore conjugate in DMSO at a concentration of 1-10 mM.

-

Ligation Reaction: Add the DBCO-fluorophore stock solution to the peptide solution. A 1.5 to 5-fold molar excess of the DBCO probe over the peptide is typically used.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.

-

Monitoring the Reaction: The progress of the reaction can be monitored by LC-MS to observe the formation of the desired product and the consumption of the starting materials.

-

Purification: Once the reaction is complete, the labeled peptide can be purified from excess probe and unreacted peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity of the purified product by mass spectrometry.

Protocol 2: General Procedure for IEDDA Labeling of a TCO-Containing Peptide on Live Cells

This protocol outlines the labeling of a peptide containing a trans-cyclooctene (TCO) moiety on the surface of live cells with a tetrazine-fluorophore conjugate.

Materials:

-

Live cells expressing a receptor for the TCO-containing peptide

-

TCO-containing peptide

-

Tetrazine-fluorophore conjugate (e.g., Tetrazine-Sulfo-Cy5)

-

Cell culture medium

-

PBS, pH 7.4

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation: Culture the cells in a suitable format (e.g., chambered coverglass for microscopy or a multi-well plate for flow cytometry) until they reach the desired confluency.

-

Peptide Incubation: Incubate the cells with the TCO-containing peptide in serum-free cell culture medium for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for binding to the cell surface receptor.

-

Washing: Gently wash the cells three times with PBS to remove any unbound peptide.

-

Probe Preparation: Prepare a solution of the tetrazine-fluorophore conjugate in cell culture medium at the desired final concentration (typically in the low micromolar range).

-

Labeling Reaction: Add the tetrazine-fluorophore solution to the cells and incubate for a short period (e.g., 5-15 minutes) at room temperature or 37°C, protected from light.

-

Washing: Wash the cells three times with PBS to remove the unreacted tetrazine-fluorophore.

-

Imaging/Analysis: The labeled cells can now be visualized by fluorescence microscopy or quantified by flow cytometry.

Visualizing Bioorthogonal Chemistry Workflows and Concepts

Diagrams created using the DOT language provide a clear visual representation of the workflows and relationships in bioorthogonal chemistry.

Caption: General workflow for the two-step bioorthogonal labeling of peptides.

Caption: Comparison of reaction kinetics for major bioorthogonal ligations.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Bioorthogonal labelling of biomolecules: new functional handles and ligation methods - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 9. Bioorthogonal Reactions for Labeling Proteins (2014) | Kathrin Lang | 514 Citations [scispace.com]

- 10. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Azide-Containing Amino Acids for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids bearing bioorthogonal functionalities has revolutionized the study and manipulation of proteins. Among these, azide-containing amino acids have become indispensable tools for chemical biology, drug discovery, and materials science. The azide (B81097) group, being small, stable, and biologically inert, serves as a versatile chemical handle for "click chemistry," enabling the precise and efficient conjugation of a wide array of molecules, such as fluorescent dyes, imaging agents, and therapeutic payloads.[1]

This technical guide provides a comprehensive overview of commonly used azide-containing amino acids, detailing their synthesis, incorporation into proteins, and their application in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Core Azide-Containing Amino Acids

Several azide-containing amino acids have been developed, each with specific applications and methods of incorporation. The most prominent examples include:

-

L-Azidohomoalanine (AHA): A methionine analogue that can be incorporated into proteins during translation in methionine-auxotrophic expression systems or by supplementing cell culture media.[2][3] It is widely used for monitoring global protein synthesis and for introducing azides into recombinant proteins.[4][5]

-

Azido-lysine and Azido-ornithine: These are typically incorporated during solid-phase peptide synthesis (SPPS) and provide a means to introduce an azide at a specific position within a peptide sequence.[6][7] A key consideration when replacing a lysine (B10760008) residue with azido-lysine is the potential for reduced peptide solubility due to the loss of the primary amine and its positive charge at physiological pH.[1][6]

-

p-Azido-L-phenylalanine (pAzF) and p-Azidomethyl-L-phenylalanine: These are aromatic amino acids that can be genetically encoded in response to a nonsense codon (e.g., the amber codon, UAG) using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[7][8] This allows for the site-specific incorporation of an azide into a protein in living cells with high precision.

Quantitative Data Summary

The efficiency of click chemistry reactions is a critical factor in their application. The following tables summarize key quantitative data for CuAAC and SPAAC reactions involving azide-containing amino acids.

| Reaction | Reagents | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |

| CuAAC | Terminal Alkyne + Azide | 10² - 10⁴ | Very fast reaction rates and high yields. Requires a copper catalyst, which can be toxic to living cells.[9][10] |

| SPAAC | Strained Cyclooctyne (B158145) + Azide | 10⁻³ - 1 | Catalyst-free and highly biocompatible, making it suitable for in vivo applications. Reaction rates are dependent on the strain of the cyclooctyne.[9][10] |

| Azido-Amino Acid | Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Novel Hydrophilic Azido-Amino Acid | DBCO | 0.34 | [11] |

| Novel Hydrophilic Azido-Amino Acid | BCN | 0.28 | [11] |

| Benzyl Azide | [9+1]CPP | 2.2 x 10⁻³ | [12] |

| Benzyl Azide | [11+1]CPP | 4.5 x 10⁻⁴ | [12] |

| Benzyl Azide | m[9+1]CPP | 9.6 x 10⁻³ | [12] |

Experimental Protocols

Detailed methodologies are essential for the successful application of azide-containing amino acids in click chemistry.

Synthesis of Fmoc-Protected Azido-Amino Acids for SPPS

This protocol describes a general method for the synthesis of Fmoc-protected azido-lysine and azido-ornithine.[7]

Materials:

-

Fmoc-L-lysine(Boc)-OH or Fmoc-L-ornithine(Boc)-OH

-